

Murepavadin: A Comparative Safety Analysis of Intravenous vs. Inhaled Formulations

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Compound of Interest		
Compound Name:	Murepavadin tfa	
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This guide provides a detailed comparative analysis of the safety profiles of intravenous (IV) and inhaled Murepavadin, a novel antibiotic targeting Pseudomonas aeruginosa. The information presented herein is compiled from clinical trial data and preclinical studies to support an objective evaluation of both formulations.

Murepavadin is a first-in-class peptidomimetic antibiotic that specifically targets the lipopolysaccharide (LPS) transport protein D (LptD) in the outer membrane of P. aeruginosa.[1] This targeted mechanism of action offers a promising alternative for treating infections caused by multi-drug resistant strains. However, the route of administration has been shown to critically impact the safety profile of this compound.

Executive Summary

Clinical development of intravenous Murepavadin was halted during Phase III trials due to a significantly higher-than-expected incidence of acute kidney injury (AKI). In contrast, the inhaled formulation has demonstrated a favorable safety profile in early-phase clinical trials, with minimal systemic exposure and no serious adverse events reported. This guide will delve into the quantitative safety data, experimental protocols, and potential mechanistic pathways underlying these differing safety outcomes.

Quantitative Safety Data



The following tables summarize the key safety findings from clinical trials of intravenous and inhaled Murepavadin.

Table 1: Adverse Events in Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trials of Intravenous Murepavadin in Healthy Volunteers[2]

Adverse Event	Frequency in Murepavadin Group (SAD)	Frequency in Placebo Group (SAD)	Frequency in Murepavadin Group (MAD)	Frequency in Placebo Group (MAD)
Paresthesia/Peri oral Paresthesia	More frequent at higher doses	Not specified	Frequently reported	Not specified
Infusion Site Reaction	7/40 subjects	Not specified	Frequently reported	Not specified
Catheter Site Reaction	Not specified	Not specified	Frequently reported	Not specified
Dizziness	Not specified	Not specified	Frequently reported	Not specified

Note: In the MAD study, the incidence of treatment-emergent adverse events (TEAEs) was 100% in the 1.0 mg/kg and 5.0 mg/kg q12h Murepavadin groups. The number of TEAEs was greatest in the 5.0-mg/kg dose group.[2]

Table 2: Incidence of Acute Kidney Injury (AKI) in Phase III (PRISM-MDR) Trial of Intravenous Murepavadin in Patients with Ventilator-Associated Bacterial Pneumonia[3][4]

Murepavadin Arm	Control Arm	
Number of Patients	33	8
Incidence of AKI	56% - 63%	25% - 38%
Severity of AKI	13 of 21 patients with AKI had Stage II or III	1 of 3 patients with AKI had Stage III, 2 had Stage I



Table 3: Safety Profile of Inhaled Murepavadin in a Phase I Single Ascending Dose Trial in Healthy Volunteers[5][6]

Adverse Event	Frequency	
Serious Adverse Events (SAEs)	None reported	
Clinically Relevant Signs of Upper Airway Irritation	None reported	
Abnormal Pulmonary Function Tests	None reported	
Vital Signs, ECGs, and Safety Laboratory Data	Within normal range	

Note: The inhaled formulation was reported to be well-tolerated at all dose levels.[6]

Experimental Protocols Intravenous Murepavadin Phase III Trial (PRISM-UDR)

- Study Design: A global, multicenter, sponsor-blinded, randomized, active-controlled, parallel-group, non-inferiority study.
- Patient Population: Adult patients with hospital-acquired (HABP) or ventilator-associated bacterial pneumonia (VABP) due to Pseudomonas aeruginosa.
- Treatment Arms:
 - Murepavadin combined with ertapenem.[7]
 - An anti-pseudomonal β-lactam-based antibiotic as a comparator.[7]
- Randomization: Patients were allocated in a 1:1 ratio.[7]
- Primary Objective: To demonstrate non-inferiority of Murepavadin compared to the active comparator.[7]
- Safety Monitoring: Included monitoring for adverse events, with a particular focus on renal function. The trial was ultimately halted due to the high incidence of acute kidney injury.[3][4]

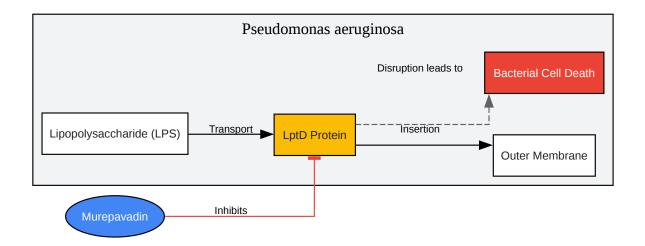


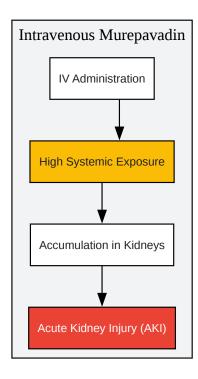
Inhaled Murepavadin Phase I Trial

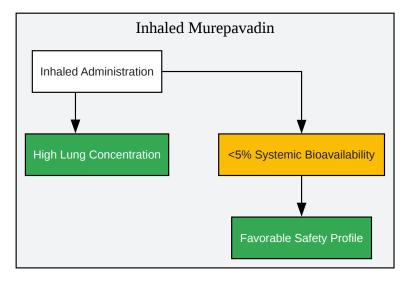
- Study Design: A single-center, double-blind, randomized, placebo-controlled, single ascending dose trial.[5][6]
- Patient Population: 39 healthy volunteers.[5][6]
- Dosing Regimen:
 - Part A: Single dose levels of 12.5 mg, 25 mg, and 50 mg.[5][6]
 - Part B: Single doses of 75 mg, 150 mg, and 300 mg.[5][6]
- Method of Administration: Murepavadin Inhalation Solution (MIS) administered via an eFlow® Technology nebulizer.[8]
- Pharmacokinetic Assessments: Blood and epithelial lining fluid (ELF) samples were collected to measure Murepavadin concentrations.[5][6]
- Safety Assessments: Included monitoring for adverse events, local tolerability (airway irritation), pulmonary function tests, vital signs, ECGs, and clinical laboratory tests.[5][6]

Mandatory Visualization Signaling Pathways and Experimental Workflows

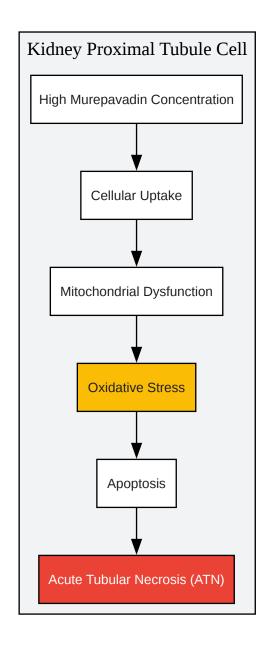












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